molecular formula C9H17ClFNO2 B2634971 2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride CAS No. 2174000-30-5

2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride

Cat. No.: B2634971
CAS No.: 2174000-30-5
M. Wt: 225.69
InChI Key: VIABSHLJQYMVHT-UHFFFAOYSA-N
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Description

2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H16FNO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2-fluoroethyl bromide.

    Alkylation: Piperidine is alkylated with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate to form 1-(2-fluoroethyl)piperidine.

    Carboxylation: The resulting 1-(2-fluoroethyl)piperidine is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to introduce the acetic acid moiety, forming 2-(1-(2-fluoroethyl)piperidin-4-yl)acetic acid.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or amines.

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

Scientific Research Applications

2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine ring provides structural stability and can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound is similar in structure but contains a phenyl group instead of a fluoroethyl group.

    2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another similar compound with a different substitution pattern on the piperidine ring.

Uniqueness

2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly interesting for pharmaceutical research.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)piperidin-4-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2.ClH/c10-3-6-11-4-1-8(2-5-11)7-9(12)13;/h8H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIABSHLJQYMVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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